molecular formula C17H14N2S3 B2975979 2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine CAS No. 478258-53-6

2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine

Cat. No.: B2975979
CAS No.: 478258-53-6
M. Wt: 342.49
InChI Key: BSXDEYJORINLND-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine is a sulfur-substituted pyrimidine derivative characterized by a central pyrimidine ring with methylsulfanyl (SCH₃) and phenylsulfanyl (SPh) groups at positions 2, 4, and 4. The methylsulfanyl group at position 2 serves as a versatile leaving group, enabling further functionalization through nucleophilic substitution reactions . This compound is synthesized via regioselective alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine or nucleophilic aromatic substitution of dichloropyrimidine precursors .

Properties

IUPAC Name

2-methylsulfanyl-4,6-bis(phenylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S3/c1-20-17-18-15(21-13-8-4-2-5-9-13)12-16(19-17)22-14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXDEYJORINLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine typically involves the following steps:

  • Starting Materials

Biological Activity

2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine is a pyrimidine derivative that has attracted attention for its diverse biological activities. This compound exhibits potential as an antiviral, anticancer, and antimicrobial agent, making it a subject of interest in medicinal chemistry.

Antiviral Properties

Research indicates that this compound demonstrates significant antiviral activity against herpes and retroviruses. The compound's structure allows it to interact effectively with viral targets, inhibiting their replication processes. Studies have shown that similar pyrimidine derivatives can be synthesized and modified to enhance their antiviral efficacy, suggesting a promising avenue for drug development in this area.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism of action is likely related to its ability to interfere with key signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have been reported to act as enzyme inhibitors targeting kinases critical for cancer progression.

Antimicrobial Effects

In vitro studies have assessed the antimicrobial activity of this compound against a range of bacterial strains. Results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria, positioning this compound as a potential candidate for further development as an antimicrobial agent .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents on the pyrimidine ring. The synthetic routes often leverage established methodologies in organic chemistry to produce high yields of the desired compound.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Efficacy
AntiviralHerpes virusesSignificant inhibition observed
AnticancerVarious cancer cell linesModerate cytotoxicity reported
AntimicrobialGram-positive & Gram-negative bacteriaModerate to strong inhibition

The biological activity of this compound can be attributed to its structural features which facilitate interaction with biological targets. For antiviral activity, the compound may inhibit viral enzymes or receptors critical for viral entry or replication. In terms of anticancer effects, it may disrupt signaling pathways through enzyme inhibition or by inducing apoptosis in cancer cells.

Future Directions

Research into this compound is ongoing, with future studies focusing on optimizing its structure to enhance biological activity and reduce potential side effects. Investigations into its pharmacokinetic properties will also be crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method
2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine SCH₃ (2), SPh (4,6) Sulfanyl groups Alkylation of dihydroxypyrimidine
2-[3,5-Bis(4-fluorophenyl)-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine 4-Fluorophenyl (4,6), pyrazole (2) Fluorophenyl, pyrazole Condensation of 4,4'-difluorochalcone
4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-pyrazolo[3,4-d]pyrimidine SCH₃ (4,6), phenoxybutyl (1) Pyrazolo-pyrimidine, phenoxy Cyclocondensation and alkylation
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine Styryl (4,6), SCH₃ (2) Styryl, sulfanyl Solvent-free aldol condensation
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine OCF₂H (4,6), SCH₃ (2) Difluoromethoxy Substitution of chloropyrimidine

Physical and Electronic Properties

Table 2: Crystallographic and Electronic Comparisons

Compound Crystal Packing Features π-π Interactions (Å) Fluorescence/Solvatochromism
This compound Not reported in evidence N/A Not studied in provided sources
Fluorophenyl-pyrazole-pyrimidine C–H···F hydrogen bonds; π-π stacking (3.74 Å) 3.7428 (Cg2–Cg4) Not reported
Styryl-substituted pyrimidine Parallel π-π stacking (3.58 Å) 3.5808 (pyrimidine-phenyl) Strong solvatochromism; ICT-based emission
Pyrazolo[3,4-d]pyrimidine Intermolecular C–H···O and C–H···π bonds N/A Blue-green solid-state fluorescence
  • Styryl derivatives exhibit intramolecular charge transfer (ICT), leading to solvatochromic shifts in emission spectra .
  • Pyrazolo-pyrimidines show solid-state fluorescence due to extended π-conjugation .

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